molecular formula C20H21N3O4S2 B2802152 N-(4-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide CAS No. 941925-51-5

N-(4-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide

Cat. No.: B2802152
CAS No.: 941925-51-5
M. Wt: 431.53
InChI Key: CKIFPXRIPAQVDC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with α-haloketone under basic conditions.

    Introduction of the Phenylsulfonamido Group: The phenylsulfonamido group is introduced by reacting the thiazole intermediate with phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-Methoxyphenethyl Group: The final step involves the alkylation of the thiazole derivative with 4-methoxyphenethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the thiazole ring or the phenylsulfonamido group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its antimicrobial and anti-inflammatory properties, making it a candidate for developing new antibiotics and anti-inflammatory drugs.

    Chemical Biology: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to elucidate its mechanism of action.

    Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain. By inhibiting COX, the compound reduces the production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with other cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • 2-(4-methoxyphenethyl)-4-(trifluoromethyl)thiazole-5-carboxamide

Uniqueness

N-(4-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-methoxyphenethyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The phenylsulfonamido group contributes to its anti-inflammatory properties by inhibiting COX enzymes.

Properties

IUPAC Name

2-(benzenesulfonamido)-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-14-18(19(24)21-13-12-15-8-10-16(27-2)11-9-15)28-20(22-14)23-29(25,26)17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIFPXRIPAQVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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